Semaglutide Acetate

Description

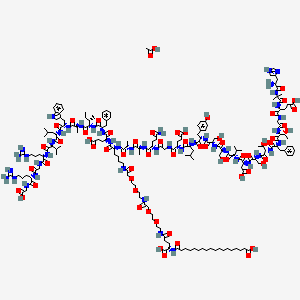

Structure

2D Structure

Properties

Molecular Formula |

C189H295N45O61 |

|---|---|

Molecular Weight |

4174 g/mol |

IUPAC Name |

acetic acid;18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |

InChI |

InChI=1S/C187H291N45O59.C2H4O2/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115;1-2(3)4/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199);1H3,(H,3,4)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-;/m0./s1 |

InChI Key |

CQZWIAQBGGIDHL-GENFIEAASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CNC=N6)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CNC=N6)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Pancreatic Beta-Cell Mechanisms of Semaglutide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate molecular mechanisms through which semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, exerts its effects on pancreatic beta cells. By elucidating the core signaling pathways, quantifying its impact on cellular function, and detailing the experimental protocols used for these assessments, this document serves as a comprehensive resource for the scientific community.

Core Mechanism: GLP-1 Receptor Activation

Semaglutide, an analogue of the native human GLP-1, is engineered for a prolonged half-life, allowing for once-weekly administration. Its primary action on the pancreatic beta cell is initiated by binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[1] This interaction mimics the physiological effects of endogenous GLP-1, which is released from intestinal L-cells in response to nutrient intake.[1]

The activation of GLP-1R is the gateway to a cascade of intracellular events that collectively enhance glucose-dependent insulin secretion, promote beta-cell health, and contribute to overall glycemic control.[1][2]

Intracellular Signaling Pathways

Upon semaglutide binding, the GLP-1R undergoes a conformational change, activating the associated Gαs protein. This event triggers a well-defined signaling cascade that is central to the therapeutic effects of the drug.

2.1. The cAMP-PKA-Epac2 Axis

The canonical signaling pathway initiated by GLP-1R activation involves the production of cyclic adenosine monophosphate (cAMP).

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[2][3]

-

cAMP as a Second Messenger: The resulting increase in intracellular cAMP levels serves as a crucial second messenger.[1][2]

-

Downstream Effectors: cAMP activates two main downstream effector proteins in the beta cell:

-

Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate numerous target proteins involved in insulin exocytosis and gene transcription.[2][3][4]

-

Exchange Protein Directly Activated by cAMP 2 (Epac2): Also known as cAMP-regulated guanine nucleotide exchange factor 2, Epac2 is another key sensor for cAMP that mediates effects on insulin granule trafficking and exocytosis, often in concert with PKA.[2][3]

-

This signaling axis is fundamental to the glucose-dependent nature of semaglutide's action; the pathways are significantly potentiated in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia.[1]

2.2. Pro-Survival and Proliferation Pathways

Beyond its immediate effects on insulin secretion, semaglutide promotes the long-term health and viability of beta cells through the activation of additional signaling pathways.

-

PI3K/Akt Pathway: GLP-1R activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is critical for promoting cell survival by inhibiting apoptosis (programmed cell death) and stimulating cell proliferation.[2] Akt phosphorylates and inactivates pro-apoptotic factors like FOXO1.[2]

-

PDX-1 Expression: Semaglutide has been shown to upregulate the expression of Pancreatic and Duodenal Homeobox 1 (PDX-1), a key transcription factor essential for beta-cell development, function, and survival.[5][6] This action is believed to contribute to the observed increases in beta-cell proliferation and mass.[5][6]

Quantitative Effects on Beta-Cell Function

Clinical and preclinical studies have quantified the significant impact of semaglutide on various aspects of beta-cell function.

3.1. Insulin Secretion

A key study in participants with type 2 diabetes demonstrated that 12 weeks of semaglutide treatment markedly improved beta-cell responsiveness to glucose.[7][8]

| Parameter | Fold Change (Semaglutide vs. Placebo) | Significance | Citation |

| First-Phase Insulin Secretion (AUC0-10min) | 3.02-fold increase | p < 0.0001 | [7][8] |

| Second-Phase Insulin Secretion (AUC10-120min) | 2.10-fold increase | p < 0.0001 | [7][8] |

| Maximal Insulin Secretion (Arginine Stimulation) | Increased | - | [7][8] |

| Insulin Secretion Rate (Graded Glucose Infusion) | Increased to levels of healthy participants | - | [7][8] |

3.2. Beta-Cell Mass and Apoptosis

In diet-induced obese mouse models, semaglutide treatment has shown beneficial effects on islet structure and health.[6][9]

| Parameter | Effect of Semaglutide | Model System | Citation |

| Beta-Cell Proliferation | Increased | Diet-induced obese mice | [6][9] |

| Beta-Cell Mass | Recovered / Increased | Diet-induced obese mice | [6][9] |

| Islet Apoptosis | Reduced | Diet-induced obese mice | [6] |

| Islet Size | Recovered | Diet-induced obese mice | [6][9] |

Key Experimental Protocols

The data presented above are derived from well-established experimental procedures. Below are detailed methodologies for key assays.

4.1. Protocol: Glucose-Stimulated Insulin Secretion (GSIS) - In Vitro (Static)

This protocol is adapted for use with isolated pancreatic islets.

-

Objective: To measure insulin secretion from isolated islets in response to low and high glucose concentrations.

-

Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse) using collagenase digestion followed by density gradient purification.[10][11]

-

Islet Culture: Culture the isolated islets overnight in a sterile incubator (37°C, 5% CO₂) in a suitable culture medium (e.g., RPMI-1640) to allow recovery.[12]

-

Pre-incubation: Handpick islets of similar size and place them in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2 mM) for a pre-incubation period of 1-2 hours.[13][14] This step starves the cells to establish a baseline.

-

Basal Secretion: Replace the buffer with fresh low-glucose KRBH (with or without the test compound, e.g., semaglutide) and incubate for 1 hour at 37°C.[13] Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with high-glucose KRBH (e.g., 20 mM) (with or without the test compound) and incubate for another hour at 37°C.[13] Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

-

Data Normalization: Results are often normalized to the total insulin content of the islets or total DNA content.

-

4.2. Protocol: Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

This protocol is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in pancreatic tissue sections or cultured cells.

-

Objective: To identify and quantify apoptotic beta cells.

-

Methodology:

-

Sample Preparation:

-

For tissue: Fix pancreatic tissue in 4% paraformaldehyde (PFA), embed in paraffin, and cut into thin sections.

-

For cells: Culture beta cells on coverslips and fix with 4% PFA.[15]

-

-

Permeabilization: Treat the fixed samples with a permeabilization solution (e.g., Triton X-100 or Proteinase K) to allow entry of the labeling enzyme.[15]

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or fluorescein-dUTP).[15][16] The TdT enzyme catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.[16]

-

Detection:

-

Fluorescent: If a fluorescently labeled nucleotide was used, the signal can be detected directly via fluorescence microscopy.

-

Chromogenic: If a hapten-labeled nucleotide (like BrdUTP) was used, an antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. A subsequent substrate reaction produces a colored precipitate at the site of apoptosis, which is visualized by light microscopy.

-

-

Counterstaining & Imaging: Counterstain the nuclei with a dye like DAPI or Hematoxylin to visualize all cells. For beta-cell specific analysis, co-stain with an anti-insulin antibody. Acquire images using an appropriate microscope.

-

Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive beta cells relative to the total number of beta cells.

-

Conclusion

Semaglutide acetate exerts a multifaceted and beneficial effect on pancreatic beta cells. Its primary mechanism involves the activation of the GLP-1 receptor, leading to the stimulation of the cAMP-PKA-Epac2 signaling axis, which robustly potentiates glucose-dependent insulin secretion.[1][2] Furthermore, semaglutide promotes beta-cell health and survival by engaging pro-survival pathways like PI3K/Akt and upregulating the key transcription factor PDX-1.[2][5][6] These molecular actions translate into quantifiable improvements in insulin secretion, increased beta-cell mass, and reduced apoptosis, providing a strong mechanistic basis for its efficacy in the management of type 2 diabetes.

References

- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 2. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pancreatic islet cells disarray, apoptosis, and proliferation in obese mice. The role of Semaglutide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of semaglutide on beta cell function and glycaemic control in participants with type 2 diabetes: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of semaglutide on beta cell function and glycaemic control in participants with type 2 diabetes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]

- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]

- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 15. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TUNEL assay - Wikipedia [en.wikipedia.org]

The Role of the GLP-1 Receptor in Semaglutide Acetate Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a transformative therapeutic agent for type 2 diabetes and obesity.[1][2] Its mechanism of action is centered on the activation of the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[3] Structurally, semaglutide is an analogue of human GLP-1 with key modifications that resist enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV) and enhance albumin binding, thereby extending its half-life to approximately one week.[4] This guide provides an in-depth examination of the molecular interactions and downstream signaling cascades initiated by the binding of semaglutide to the GLP-1R.

The GLP-1R is widely expressed in various tissues, including pancreatic β-cells, the brain, heart, and gastrointestinal tract, mediating the pleiotropic effects of semaglutide.[4][5] In pancreatic β-cells, its activation leads to glucose-dependent insulin secretion.[6] In the central nervous system, particularly the hypothalamus and hindbrain, it regulates appetite and satiety.[7][8] Understanding the intricate signaling pathways, quantitative parameters of receptor engagement, and the experimental methodologies used to elucidate them is critical for the ongoing development of next-generation incretin-based therapeutics.

GLP-1 Receptor Activation by Semaglutide

The activation of the class B GPCR, GLP-1R, by its peptide agonist is understood through a "two-domain model".[9][10] The process begins with an initial binding event where the C-terminal region of semaglutide interacts with the large extracellular N-terminal domain (ECD) of the GLP-1R.[1][9][10] This initial interaction acts as an "affinity trap," localizing the agonist and enabling its N-terminal region to engage with the receptor's transmembrane (TMD) core and extracellular loops.[9][11] This second step induces a conformational change in the receptor, stabilizing the active state required for G-protein coupling and subsequent intracellular signaling.[9][11]

Intracellular Signaling Pathways

Upon activation by semaglutide, the GLP-1R initiates a complex network of intracellular signaling cascades. While predominantly coupling to the Gαs protein, it also engages other pathways, including β-arrestin recruitment, which contributes to the full spectrum of its physiological effects.

Canonical Gαs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for the GLP-1R is through the stimulatory G-protein, Gαs.[3][10]

-

G-Protein Coupling: Semaglutide binding induces a conformational change in the GLP-1R, facilitating its coupling to the heterotrimeric Gs protein.[3]

-

Adenylyl Cyclase Activation: This coupling leads to the dissociation of the Gαs subunit, which in its GTP-bound state, activates adenylyl cyclase (AC).[12][6]

-

cAMP Production: Activated AC catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[3][12]

-

Downstream Effector Activation: The rise in intracellular cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP-dependent PKA activation is a pivotal step leading to the phosphorylation of numerous substrates that promote glucose-dependent insulin secretion, enhance insulin gene transcription, and support β-cell survival.[3][12][13]

-

Exchange Protein directly Activated by cAMP (EPAC): Also known as cAMP-regulated guanine nucleotide exchange factor 2 (EPAC2), this protein is directly activated by cAMP and contributes to insulin exocytosis.[6][13][14]

-

Alternative Signaling Pathways

In addition to the canonical Gs-cAMP pathway, semaglutide-mediated GLP-1R activation engages other signaling networks that contribute to its metabolic benefits. These include the PI3K/Akt and MAPK pathways.[6][13][14]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and glucose metabolism. Activation of the GLP-1R can trigger the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes β-cell proliferation and survival while also enhancing glucose uptake in peripheral tissues.[6][13][15]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving Extracellular signal-Regulated Kinase (ERK), can also be activated downstream of GLP-1R and is influenced by β-arrestin recruitment.[14][16]

-

Gq Signaling: Studies suggest that semaglutide can also utilize Gq-signaling pathways, particularly in neurons, which can contribute to its effects on appetite regulation.[7][17]

β-Arrestin Recruitment and Receptor Internalization

Like most GPCRs, the GLP-1R undergoes desensitization and internalization, processes mediated by β-arrestins.

-

Receptor Phosphorylation: Upon agonist binding, the intracellular domains of the GLP-1R are phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins (β-arrestin 1 and 2).[16]

-

Signal Termination and Internalization: β-arrestin binding sterically hinders further G-protein coupling, terminating the primary signal. It also acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2), leading to receptor internalization into endosomes.[16]

-

Biased Agonism: The concept of "biased agonism" describes how different ligands can stabilize distinct receptor conformations, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[18] Semaglutide is considered a relatively balanced agonist, but research into G-protein-biased agonists suggests that reducing β-arrestin recruitment may enhance certain therapeutic effects by avoiding rapid receptor desensitization.[2][18][19]

Quantitative Signaling Parameters

The interaction between semaglutide and the GLP-1R can be quantified through various in vitro assays, providing key parameters such as binding affinity, potency in second messenger generation, and efficacy in recruiting signaling partners.

Table 1: GLP-1R Binding Affinity

| Ligand | Binding Affinity (Kd) | Cell System/Method | Reference |

|---|---|---|---|

| Semaglutide | 3.4 x 10⁻⁶ M | GLP-1R Extracellular Domain (ECD) | [20][21][22] |

| Semaglutide Analogue | 3.0 x 10⁻⁸ M | Computationally Designed Model |[21][23] |

Table 2: cAMP Accumulation Potency

| Ligand | EC₅₀ | Cell System | Reference |

|---|

| Semaglutide | 0.3 nM | HEK293 cells expressing human GLP-1R |[24] |

Table 3: β-Arrestin Recruitment Efficacy

| Ligand | β-Arrestin 1 (Eₘₐₓ vs GLP-1) | β-Arrestin 2 (Eₘₐₓ vs GLP-1) | Cell System | Reference |

|---|

| Semaglutide | 67% | 78% | HEK293T cells |[16] |

Key Experimental Protocols

The characterization of semaglutide's interaction with the GLP-1R relies on robust cell-based and biochemical assays. Detailed methodologies for three key experiments are provided below.

Protocol: cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following GLP-1R activation. A common method utilizes Homogeneous Time-Resolved Fluorescence (HTRF).[25]

Objective: To determine the potency (EC₅₀) of semaglutide in stimulating cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing human GLP-1R.[25]

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

-

Semaglutide serial dilutions.

-

cAMP dynamic 2 HTRF kit (containing anti-cAMP cryptate and cAMP-d2).[25]

-

384-well white assay plates.

-

Plate reader capable of HTRF (e.g., Envision).[25]

Methodology:

-

Cell Plating: Seed GLP-1R expressing cells into a 384-well plate and incubate overnight to form a confluent monolayer.[26]

-

Compound Preparation: Prepare serial dilutions of semaglutide in assay buffer.

-

Cell Stimulation: Remove culture medium from cells and add the semaglutide dilutions. Include a vehicle-only control. Incubate for 30 minutes at room temperature.[25]

-

Lysis and Detection: Add the HTRF detection reagents (anti-cAMP cryptate and cAMP-d2) prepared in lysis buffer to all wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[25]

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the logarithm of semaglutide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[27]

Protocol: β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology to monitor protein-protein interactions, such as the recruitment of β-arrestin to the GLP-1R.[28][29]

Objective: To measure semaglutide-induced recruitment of β-arrestin to the GLP-1R.

Materials:

-

HEK293 cells.

-

Expression plasmids: GLP1R-Rluc8 (BRET donor) and GFP²-β-arrestin-2 (BRET acceptor).[28]

-

Transfection reagent (e.g., Lipofectamine).

-

96-well white, clear-bottom plates.

-

Semaglutide serial dilutions.

-

BRET substrate (e.g., Coelenterazine h).

-

BRET-capable plate reader.

Methodology:

-

Transfection: Co-transfect HEK293 cells with GLP1R-Rluc8 and GFP²-β-arrestin-2 plasmids and seed into 96-well plates. Incubate for 24-48 hours to allow protein expression.[16][28]

-

Compound Stimulation: Wash cells with assay buffer. Add serial dilutions of semaglutide to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to all wells.

-

Data Acquisition: Immediately read the plate using a BRET reader, simultaneously measuring the light emission from the donor (Rluc8, ~480 nm) and the acceptor (GFP², ~530 nm).

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the net BRET ratio against the logarithm of semaglutide concentration. Fit the data to a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).[28]

Conclusion

The therapeutic efficacy of semaglutide is fundamentally rooted in its interaction with the GLP-1 receptor. As a potent agonist, it activates a complex and multifaceted network of intracellular signaling pathways, headlined by the canonical Gαs-cAMP cascade, which is essential for its glucoregulatory effects. Concurrently, engagement of alternative pathways and the recruitment of β-arrestin fine-tune the cellular response, contributing to receptor desensitization, internalization, and the broader spectrum of semaglutide's physiological actions, including appetite suppression and potential cardiovascular benefits. A thorough understanding of these signaling dynamics, supported by quantitative in vitro data and robust experimental protocols, is paramount for the rational design of future metabolic therapies that can further optimize efficacy and safety profiles.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. GLP-1 receptor agonist semaglutide reduces appetite while increasing dopamine reward signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. tfetimes.com [tfetimes.com]

- 15. mdpi.com [mdpi.com]

- 16. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. preprints.org [preprints.org]

- 22. Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. innoprot.com [innoprot.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Semaglutide Acetate in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of semaglutide acetate's effects on appetite regulation. As a potent glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide has demonstrated significant efficacy in weight management. This document provides a comprehensive overview of its mechanism of action, focusing on the core molecular signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction

This compound is a long-acting analogue of human GLP-1, engineered for a prolonged half-life, allowing for once-weekly administration. Its primary therapeutic action in appetite regulation is mediated through its interaction with GLP-1 receptors (GLP-1R) in the central nervous system, particularly in key brain regions involved in energy homeostasis, such as the hypothalamus and the brainstem. This guide delves into the molecular intricacies of how semaglutide modulates neuronal circuits to suppress appetite and promote satiety.

Molecular Mechanism of Action

Semaglutide exerts its anorectic effects by mimicking the action of endogenous GLP-1, binding to and activating GLP-1 receptors on the surface of specific neuronal populations. This activation triggers a cascade of intracellular signaling events that ultimately alter the firing rate and gene expression of neurons critical for appetite control.

GLP-1 Receptor Activation and Downstream Signaling

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR). Upon binding of semaglutide, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, primarily the stimulatory Gαs subunit. This initiates the following canonical signaling pathway:

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

cAMP-Mediated Signaling: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular proteins, including ion channels and transcription factors.

-

Exchange Protein Directly Activated by cAMP (EPAC): EPAC is a guanine nucleotide exchange factor that is directly activated by cAMP, leading to the activation of small G-proteins and further downstream signaling.

-

This signaling cascade is central to the modulation of neuronal activity and appetite.

GLP-1R Downstream Signaling Pathway

Modulation of Hypothalamic Appetite-Regulating Neurons

The arcuate nucleus of the hypothalamus (ARC) is a critical hub for appetite regulation, containing two key neuronal populations with opposing functions:

-

Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) neurons: These are anorexigenic neurons that, when activated, promote satiety and reduce food intake.

-

Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons: These are orexigenic neurons that, when activated, stimulate appetite and increase food intake.

Semaglutide directly activates POMC/CART neurons, which express GLP-1 receptors. This activation leads to membrane depolarization and an increased firing rate. Conversely, semaglutide indirectly inhibits NPY/AgRP neurons. This is thought to occur through the activation of local inhibitory GABAergic interneurons that synapse onto NPY/AgRP neurons.[1][2] The net effect is a shift in the hypothalamic balance towards an anorexigenic state.

Semaglutide's Action on Hypothalamic Neurons

Role of the Brainstem

In addition to the hypothalamus, GLP-1 receptors are also expressed in the brainstem, particularly in the nucleus of the solitary tract (NTS) and the area postrema. These regions are involved in processing satiety signals from the gut and regulating food intake. Semaglutide's action in the brainstem is believed to contribute to the feeling of fullness and reduce the rewarding aspects of food.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies investigating the molecular effects of semaglutide.

Table 1: Semaglutide Receptor Binding and Potency

| Parameter | Value | Cell Line/System | Reference |

| GLP-1R Binding Affinity (Ki) | ~0.4 nM | Recombinant human GLP-1R | [3] |

| GLP-1R Functional Potency (EC50) | 8.8 pM | CHO cells expressing human GLP-1R (cAMP production) | [4] |

| GLP-1R Functional Potency (EC50) | 6.2 pM | BHK cells with human GLP-1R (cAMP assay) | [5] |

Table 2: Effects of Semaglutide on Neuronal Activity and Gene Expression

| Parameter | Effect | Brain Region | Experimental Model | Reference |

| POMC Neuron Firing Rate | Increased | Arcuate Nucleus (Hypothalamus) | Mouse hypothalamic slices | [6][7] |

| NPY/AgRP Neuron Firing Rate | Decreased (indirectly) | Arcuate Nucleus (Hypothalamus) | Mouse hypothalamic slices | [6][8] |

| c-Fos Expression | Increased (Log2 fold change ~1.5-2.5) | Area Postrema, NTS, Parabrachial Nucleus | Mouse brain | [6] |

| AgRP mRNA Expression | Upregulated after 15 days of treatment | Hypothalamus | Mouse model | [4][9] |

| Npy mRNA Expression | Upregulated after 15 days of treatment | Hypothalamus | Mouse model | [4][9] |

| CART mRNA Expression | Increased (1.2-fold vs vehicle) | Arcuate Nucleus (Hypothalamus) | DIO mice | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of semaglutide's molecular effects on appetite regulation.

Whole-Cell Patch-Clamp Electrophysiology of Hypothalamic Neurons

This protocol is adapted for recording from POMC or NPY/AgRP neurons in acute mouse brain slices.

Objective: To measure changes in neuronal membrane potential and firing rate in response to semaglutide application.

Materials:

-

Transgenic mice expressing fluorescent reporters in POMC or NPY/AgRP neurons.

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with infrared-differential interference contrast (IR-DIC) optics.

Procedure:

-

Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 250-300 µm coronal slices containing the hypothalamus using a vibratome.

-

Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF at 30-32°C.

-

Neuron Identification: Identify fluorescently labeled POMC or NPY/AgRP neurons using epifluorescence microscopy.

-

Patching: Under IR-DIC, approach a target neuron with a glass micropipette filled with intracellular solution. Form a gigaseal (>1 GΩ) and then rupture the membrane to achieve whole-cell configuration.

-

Data Acquisition: Record baseline neuronal activity in current-clamp mode. Bath-apply semaglutide at desired concentrations and record the changes in membrane potential and action potential firing frequency.

Whole-Cell Patch-Clamp Workflow

In Vivo Fiber Photometry

This protocol outlines the procedure for measuring bulk calcium activity in specific hypothalamic neuronal populations in awake, behaving mice.

Objective: To monitor the real-time activity of POMC or NPY/AgRP neurons in response to semaglutide administration in a living animal.

Materials:

-

Transgenic mice.

-

Stereotaxic surgery setup.

-

Adeno-associated virus (AAV) encoding a genetically encoded calcium indicator (e.g., GCaMP).

-

Fiber optic cannula.

-

Fiber photometry system (light source, detector, data acquisition).

Procedure:

-

Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Inject the AAV-GCaMP virus into the arcuate nucleus. Implant a fiber optic cannula just above the injection site. Allow for 2-3 weeks for viral expression and recovery.

-

Habituation: Habituate the mouse to the recording chamber and to being connected to the fiber optic patch cord.

-

Recording: Connect the mouse to the fiber photometry system. Record baseline fluorescent signals.

-

Drug Administration: Administer semaglutide (e.g., via intraperitoneal injection).

-

Data Acquisition: Continue to record the fluorescent signal for the desired duration to capture the neuronal response to the drug.

-

Data Analysis: Analyze the change in fluorescence (ΔF/F) to determine the change in neuronal population activity.

Immunohistochemistry for c-Fos

This protocol describes the detection of the immediate early gene product c-Fos, a marker of recent neuronal activation.

Objective: To identify and quantify the neurons activated by semaglutide in specific brain regions.

Materials:

-

Mice treated with semaglutide or vehicle.

-

4% paraformaldehyde (PFA) for fixation.

-

Cryostat or vibratome for sectioning.

-

Primary antibody against c-Fos.

-

Fluorescently-labeled secondary antibody.

-

Microscope for imaging.

Procedure:

-

Tissue Preparation: 90-120 minutes after semaglutide or vehicle injection, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight.

-

Sectioning: Cryoprotect the brain in a sucrose solution and then section coronally at 30-40 µm using a cryostat or vibratome.

-

Staining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Permeabilize and block non-specific binding sites with a solution containing Triton X-100 and normal serum.

-

Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody.

-

Wash sections and mount on slides with a mounting medium containing DAPI to label cell nuclei.

-

-

Imaging and Quantification: Acquire images of the brain regions of interest using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells in each region.[9][11][12]

Conclusion

This compound exerts its profound effects on appetite regulation through a multi-faceted molecular mechanism centered on the activation of GLP-1 receptors in key brain regions. By directly stimulating anorexigenic POMC/CART neurons and indirectly inhibiting orexigenic NPY/AgRP neurons in the hypothalamus, semaglutide shifts the homeostatic balance towards satiety. The downstream signaling cascade, primarily mediated by cAMP and PKA, provides the intracellular framework for these changes in neuronal activity. Further research into the precise dose-dependent effects on neuronal firing and the interplay with other signaling pathways will continue to refine our understanding of this important therapeutic agent and pave the way for the development of next-generation anti-obesity medications.

References

- 1. The graphviz template for flow chart. · GitHub [gist.github.com]

- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Time and metabolic state-dependent effects of GLP-1R agonists on NPY/AgRP and POMC neuronal activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Time and metabolic state-dependent effects of GLP-1R agonists on NPY/AgRP and POMC neuronal activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

Preclinical Efficacy of Semaglutide Acetate in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a potent therapeutic agent for type 2 diabetes and obesity. Its mechanism of action centers on mimicking the effects of endogenous GLP-1, a hormone that regulates glucose homeostasis and appetite. Preclinical studies in various animal models of metabolic diseases have been instrumental in elucidating the efficacy and mechanism of action of semaglutide acetate, providing a strong foundation for its clinical development. This technical guide provides an in-depth overview of the key preclinical findings, experimental protocols, and underlying signaling pathways of this compound in the context of metabolic diseases.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in animal models of metabolic diseases.

Table 1: Effects of Semaglutide on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

| Study Reference | Animal Model | Treatment and Dose | Duration | Body Weight Change | Food Intake Change |

| Diet-Induced Obese (DIO) Mice | Semaglutide (1, 10, 100 nmol/kg, SC) | 3 weeks | Dose-dependent reduction; 22% reduction at 100 nmol/kg | Suppressed food intake | |

| Diet-Induced Obese (DIO) C57BL/6J Mice | Semaglutide (10 nmol/kg, SC, once daily) | 4 weeks | ~7% reduction | Acute drop in food intake | |

| Diet-Induced Obese (DIO) Mice | Semaglutide | Not Specified | 18% mean reduction | Not Specified | |

| High-Fat Diet-Induced Obese (DIO) Mice | Oral Semaglutide (0.23 mg/kg) | 3 days | Continuous reduction in weight gain | Continuous reduction |

Table 2: Effects of Semaglutide on Glucose Metabolism in Preclinical Models

| Study Reference | Animal Model | Treatment and Dose | Duration | Key Findings |

| Diet-Induced Obese (DIO) Mice | Semaglutide (twice-weekly) | Not Specified | Improved glucose tolerance | |

| Diet-Induced Obese (DIO) C57BL/6J Mice | Semaglutide (10 nmol/kg, SC, once daily) | 4 weeks | Improved glucose tolerance and insulin sensitivity (p<0.01) | |

| High-Fat Diet Mice | Semaglutide | Not Specified | Significantly reduced fasting insulin | |

| High-Fat Diet-Induced Obese Mice | Semaglutide | 12 weeks | Significantly decreased fasting blood glucose |

Table 3: Effects of Semaglutide on Lipid Metabolism and Liver Health in Preclinical Models

| Study Reference | Animal Model | Treatment and Dose | Duration | Key Findings |

| Diet-Induced Obese (DIO) Mice | Semaglutide (twice-weekly) | Not Specified | Reduced liver lipid content | |

| Diet-Induced Obese (DIO) C57BL/6J Mice | Semaglutide (10 nmol/kg, SC, once daily) | 4 weeks | 16% decrease in fat mass; reduced subcutaneous and visceral fat | |

| Preclinical MASH models | Semaglutide | Not Specified | Improved histological markers of fibrosis and inflammation; reduced hepatic expression of fibrosis and inflammation-related genes. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative experimental protocols based on the reviewed literature.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

-

Housing: Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: Obesity is induced by feeding the mice a high-fat diet (HFD), often containing 45% or 60% kcal from fat, for a period of 10-14 weeks. A control group is maintained on a standard chow diet.

-

Acclimation: Before the start of the experiment, mice are allowed an acclimation period of at least one week to the housing conditions.

Semaglutide Administration

-

Formulation: this compound is typically dissolved in a sterile vehicle, such as saline.

-

Route of Administration: Subcutaneous (SC) injection is the most common route in preclinical studies, mimicking one of the clinical administration routes. Oral gavage is used for studies investigating oral formulations of semaglutide.

-

Dosing Regimen: Doses can range from 1 to 100 nmol/kg, administered once daily or less frequently, such as twice weekly, depending on the study's objective.

-

Control Group: The control group receives vehicle injections corresponding to the volume and frequency of the semaglutide-treated groups.

Measurement of Metabolic Parameters

-

Body Weight and Food Intake: Body weight is measured regularly, typically daily or several times a week. Food intake is quantified by measuring the amount of food consumed by each mouse over a specific period, often 24 hours.

-

Body Composition: Body composition, including fat mass and lean mass, is assessed using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).

-

Glucose and Insulin Tolerance Tests:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered a bolus of glucose via oral gavage. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Insulin Tolerance Test (ITT): Following a short fasting period, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

-

-

Blood Chemistry: Blood samples are collected to measure fasting glucose, insulin, and lipid profiles (total cholesterol, triglycerides, LDL, HDL) using commercially available assay kits.

Liver Histology

-

Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected.

-

Histological Staining: A portion of the liver is fixed in formalin and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess liver morphology, steatosis, inflammation, and ballooning. Masson's trichrome staining can be used to evaluate fibrosis.

-

NAFLD Activity Score (NAS): The severity of non-alcoholic fatty liver disease (NAFLD) is often quantified using the NAS, which is a composite score of steatosis, lobular inflammation, and hepatocellular ballooning.

Signaling Pathways and Mechanisms of Action

Semaglutide exerts its effects on metabolic diseases through the activation of specific signaling pathways.

GLP-1 Receptor Signaling in Pancreatic β-cells

Semaglutide binds to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, initiating a cascade of intracellular events that lead to enhanced glucose-dependent insulin secretion. The primary pathways involved are the cAMP/PKA and PI3K/Akt pathways.

Caption: GLP-1R signaling cascade in pancreatic β-cells.

Central Regulation of Appetite

Semaglutide crosses the blood-brain barrier and acts on GLP-1Rs in the hypothalamus and other brain regions to regulate appetite and food intake. This central action contributes significantly to its weight-lowering effects.

Caption: Central mechanism of semaglutide on appetite control.

Adipose Tissue Browning

Preclinical evidence suggests that semaglutide may promote the browning of white adipose tissue (WAT) through the activation of the AMPK/SIRT1 pathway, leading to increased energy expenditure.

The In Vitro Impact of Semaglutide Acetate on Glucose Homeostasis: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro effects of semaglutide acetate on key aspects of glucose homeostasis. It is intended for researchers, scientists, and drug development professionals working to understand the cellular and molecular mechanisms of this potent glucagon-like peptide-1 (GLP-1) receptor agonist.

Core Mechanism of Action: GLP-1 Receptor Agonism

Semaglutide is a GLP-1 analogue that acts as a potent agonist at the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR). The binding of semaglutide to the GLP-1R on pancreatic beta-cells initiates a cascade of intracellular signaling events that are central to its glucoregulatory effects. This agonism mimics the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to nutrient intake and plays a crucial role in glucose-dependent insulin secretion.

Quantitative Analysis of In Vitro Efficacy

The in vitro potency and efficacy of semaglutide have been characterized in various cell-based assay systems. The following tables summarize key quantitative data from published studies.

Table 1: GLP-1 Receptor Binding and cAMP Production

| Cell Line | Assay Type | Parameter | Value | Reference |

| BHK cells expressing human GLP-1R | Reporter Assay | EC50 | 6.2 pM | |

| BHK cells with human GLP-1R and luciferase reporter | In Vitro Potency | EC50 | <10 pM | |

| HEK293-SNAP-GLP-1R cells | cAMP Production | pEC50 | ~8.5 | |

| CHO-K1 GLP1R cells | cAMP Production | EC50 | Not specified, but potent activation demonstrated | |

| EndoC-βH1 cells | cAMP Production | EC50 | Potent activation demonstrated |

Table 2: In Vitro Effects on Insulin and Glucagon Secretion

| Cell/Islet Type | Condition | Effect | Magnitude of Effect | Reference |

| Mouse Islets | 11 mM Glucose | Increased Insulin Secretion | Potentiation at 10 nM and 100 nM | |

| Human Islets | 11 mM Glucose | Increased Insulin Secretion | Significant increase | |

| INS-1 832/3 cells | 11 mM Glucose (overnight) | Increased Insulin Secretion | Dose-dependent increase | |

| Pancreatic α-cells | Not specified | Inhibition of Glucagon Release | Mentioned as a key mechanism |

Key Signaling Pathways

Semaglutide, through GLP-1R activation, modulates intracellular signaling pathways critical for glucose homeostasis. The primary pathways are the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

cAMP/PKA Signaling Pathway

Activation of the GLP-1R by semaglutide leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cAMP. Elevated cAMP directly activates PKA and the exchange protein directly activated by cAMP 2 (EPAC2). This cascade is central to enhancing glucose-dependent insulin biosynthesis and secretion.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is also activated downstream of the GLP-1R and plays a role in β-cell proliferation, survival, and insulin secretion. This pathway can also influence glucose uptake in insulin-sensitive tissues like muscle and adipose tissue by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline protocols for key experiments.

cAMP Production Assay

This assay quantifies the intracellular accumulation of cAMP in response to GLP-1R activation by semaglutide.

Objective: To determine the potency (EC50) of semaglutide in stimulating cAMP production in a cell line expressing the human GLP-1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM/F-12) with supplements.

-

This compound.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

96- or 384-well microplates.

Procedure:

-

Cell Seeding: Seed the GLP-1R expressing cells into microplates at a predetermined density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the semaglutide dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and an incubation period.

-

Data Acquisition: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).

-

Data Analysis: Plot the signal as a function of semaglutide concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of semaglutide to potentiate insulin secretion from pancreatic beta-cells or isolated islets in the presence of glucose.

Objective: To quantify the effect of semaglutide on insulin secretion at basal and high glucose concentrations.

Materials:

-

INS-1E or a similar beta-cell line, or isolated mouse/human pancreatic islets.

-

Culture medium for beta-cells or islets.

-

Krebs-Ringer Bicarbonate Buffer (KRBB) or similar, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).

-

This compound.

-

Insulin ELISA kit.

-

96-well plates.

Procedure:

-

Cell/Islet Preparation: Culture beta-cells or islets to be ready for the assay. For islets, a pre-incubation period in low glucose KRBB is often required.

-

Pre-incubation: Incubate the cells/islets in low glucose KRBB for a defined period (e.g., 1-2 hours) to establish a basal state.

-

Stimulation: Replace the pre-incubation buffer with KRBB containing:

-

Low glucose (e.g., 2.8 mM) ± semaglutide.

-

High glucose (e.g., 16.7 mM) ± semaglutide.

-

-

Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Data Analysis: Express the results as insulin concentration or as a fold-change over the basal (low glucose) condition. Compare the insulin secretion in the presence and absence of semaglutide at both low and high glucose concentrations.

In Vitro Glucagon Secretion Assay

This assay assesses the effect of semaglutide on glucagon secretion from pancreatic alpha-cells.

Objective: To determine if semaglutide inhibits glucagon secretion from alpha-cells.

Materials:

-

alpha-TC1 or a similar glucagon-secreting cell line.

-

Cell culture medium.

-

Assay buffer (e.g., KRBB) with defined glucose and amino acid concentrations.

-

This compound.

-

Glucagon ELISA kit.

-

24- or 48-well plates.

Procedure:

-

Cell Seeding and Culture: Seed alpha-TC1 cells and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate in a basal assay buffer (e.g., with a physiological glucose concentration) for a set period.

-

Stimulation: Replace the pre-incubation buffer with fresh assay buffer containing various stimuli (e.g., low glucose, arginine) in the presence or absence of different concentrations of semaglutide.

-

Incubation: Incubate for a defined time (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant for glucagon measurement.

-

Glucagon Quantification: Measure the glucagon concentration using a specific ELISA kit.

-

Data Analysis: Compare glucagon secretion under different stimulatory conditions with and without semaglutide.

In Vitro Glucose Uptake Assay

This assay measures the direct effect of semaglutide on glucose uptake in insulin-sensitive cells like adipocytes or muscle cells.

Objective: To evaluate the impact of semaglutide on glucose transport into cells.

Materials:

-

Differentiated 3T3-L1 adipocytes or C2C12 myotubes.

-

Cell culture and differentiation media.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound.

-

2-deoxy-[³H]-glucose or a fluorescent glucose analog.

-

Scintillation counter or fluorescence plate reader.

-

24- or 48-well plates.

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate the cells into adipocytes or myotubes.

-

Serum Starvation: Serum-starve the cells for several hours to reduce basal glucose uptake.

-

Pre-treatment: Incubate the cells with semaglutide in KRH buffer for a specified time.

-

Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to the wells and incubate for a short period (e.g., 5-10 minutes).

-

Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Normalize the glucose uptake to the protein content of each well and compare the results between control and semaglutide-treated cells.

Conclusion

The in vitro data robustly demonstrate that this compound is a potent GLP-1 receptor agonist that enhances glucose-stimulated insulin secretion and modulates key intracellular signaling pathways involved in glucose homeostasis. The provided experimental protocols offer a framework for the continued investigation of semaglutide and other GLP-1 receptor agonists in a preclinical research setting. Further in vitro studies focusing on glucagon secretion and direct effects on glucose uptake in various cell types will continue to refine our understanding of the multifaceted mechanisms of this important therapeutic agent.

The Anti-Inflammatory Properties of Semaglutide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide, a glucagon-like peptide-1 receptor agonist (GLP-1RA), has emerged as a potent therapeutic for type 2 diabetes and obesity. Beyond its well-established metabolic benefits, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning the anti-inflammatory effects of semaglutide acetate.

Quantitative Effects on Inflammatory Markers

Semaglutide has been shown to consistently reduce systemic and tissue-specific markers of inflammation in both clinical and preclinical studies. The following tables summarize the quantitative data from key trials and experiments.

Table 1: Clinical Studies on Circulating Inflammatory Markers

| Trial/Study | Population | Treatment | Duration | Inflammatory Marker | Baseline (Mean ± SD) | Change from Baseline | % Reduction | p-value | Citation(s) |

| STEP 1 | Adults with overweight/obesity | Semaglutide 2.4 mg/week vs. Placebo | 68 weeks | hsCRP | - | -44% (ETD) | 44% | < 0.05 | [1] |

| STEP 2 | Adults with T2D and overweight/obesity | Semaglutide 2.4 mg/week vs. Placebo | 68 weeks | hsCRP | - | -39% (ETD) | 39% | < 0.05 | [1] |

| STEP 3 | Adults with overweight/obesity | Semaglutide 2.4 mg/week vs. Placebo | 68 weeks | hsCRP | - | -48% (ETD) | 48% | < 0.05 | [1] |

| SUSTAIN 3 | Adults with T2D | Semaglutide 1.0 mg/week vs. Exenatide ER 2.0 mg | 56 weeks | hsCRP | 2.7-3.0 mg/L (geometric mean) | -25% (ETR) | 25% | < 0.001 | [2] |

| PIONEER 1 | Adults with T2D | Oral Semaglutide 7 mg/day vs. Placebo | 26 weeks | hsCRP | 2.7-3.0 mg/L (geometric mean) | -1.39 mg/L (ETD) | 28% (ETR) | < 0.01 | [2][3] |

| PIONEER 2 | Adults with T2D | Oral Semaglutide 14 mg/day vs. Empagliflozin 25 mg | 52 weeks | hsCRP | 2.7-3.0 mg/L (geometric mean) | -30% (ETR) | 30% | < 0.0001 | [2] |

| HIV-associated Lipohypertrophy Study | Adults with HIV | Semaglutide 1.0 mg/week vs. Placebo | 32 weeks | hsCRP | 4.04 µg/mL (median) | -1.17 µg/mL | 47.73% | 0.008 | [2][4] |

| HIV-associated Lipohypertrophy Study | Adults with HIV | Semaglutide 1.0 mg/week vs. Placebo | 32 weeks | IL-6 | - | -0.39 pg/mL | 17.73% | 0.016 | [2][4] |

| Clinical Study | Men with T2D | Semaglutide 1 mg/week | 6 months | TNF-α | - | Significant reduction | - | - | [5] |

| Clinical Study | Men with T2D | Semaglutide 1 mg/week | 6 months | IL-6 | - | Significant reduction | - | - | [5] |

ETD: Estimated Treatment Difference; ETR: Estimated Treatment Ratio

Table 2: Preclinical Studies on Inflammatory Markers

| Experimental Model | Treatment | Inflammatory Marker | Outcome | Citation(s) |

| LPS-induced acute lung injury in rats | Semaglutide | TNF-α, IL-6 | Suppression of cytokine levels | [5] |

| Endotoxemia in male Swiss albino mice | Semaglutide | TNF-α, IL-6, IL-1β (in brain tissue) | Reduction in cytokine levels | [5] |

| Obese mouse model | Semaglutide | TNF-α, IL-6 (serum and heart tissue) | Decreased cytokine levels | [5] |

| Reserpine-induced fibromyalgia in rats | Semaglutide (20 nmol/kg) | TNF-α, iNOS (in DRG) | Reduced to 38.29% and 43.48% respectively | [6] |

| Reserpine-induced fibromyalgia in rats | Semaglutide (20 nmol/kg) | Arginase-1, IL-4 (in DRG) | Increased by 1.89- and 2.55-fold respectively | [6] |

Core Signaling Pathways

Semaglutide exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, promoting the transcription of pro-inflammatory cytokines. Semaglutide has been shown to inhibit this pathway.

-

Mechanism: Semaglutide can suppress the phosphorylation of NF-κB p65 and its upstream regulator, IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[5] This effect may be mediated, in part, through the activation of the AMPK/SIRT1 axis, which can deacetylate NF-κB.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Semaglutide has been demonstrated to suppress the activation of the NLRP3 inflammasome.[5][7]

-

Mechanism: Semaglutide can inhibit the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, and reduce the activation of caspase-1, which is essential for the cleavage of pro-IL-1β and pro-IL-18 into their active forms.[8]

Activation of the AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy homeostasis and has been implicated in anti-inflammatory responses.

-

Mechanism: Semaglutide has been shown to increase the phosphorylation and activation of AMPK, which in turn can activate SIRT1.[9] This activated pathway can then exert anti-inflammatory effects through various downstream targets, including the deacetylation and subsequent inhibition of NF-κB.

Cellular Mechanisms of Anti-Inflammation

Semaglutide's anti-inflammatory effects are also evident at the cellular level, particularly in immune and endothelial cells.

Macrophage Polarization

Macrophages can exist in different polarization states, with M1 macrophages being pro-inflammatory and M2 macrophages having anti-inflammatory and tissue-reparative functions. Semaglutide has been shown to promote a shift from the M1 to the M2 phenotype.[10][11]

-

Mechanism: Semaglutide can increase the expression of M2 markers (e.g., Arginase-1, IL-10) while decreasing the expression of M1 markers (e.g., iNOS, TNF-α).[6] This repolarization contributes to the resolution of inflammation. One proposed mechanism involves the GLP-1R/PPARG/ACSL1 signaling pathway.[11][12]

Endothelial Inflammation

Chronic inflammation can lead to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. Semaglutide has demonstrated protective effects on the endothelium.

-

Mechanism: Semaglutide can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the adhesion and transmigration of leukocytes.[13] It has also been shown to protect endothelial progenitor cells from inflammation-induced injury, partly by inhibiting the expression of miR-155 in macrophage exosomes.[14]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of semaglutide's anti-inflammatory properties.

Measurement of Circulating Inflammatory Cytokines (ELISA)

-

Objective: To quantify the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in serum or plasma.

-

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

-

Sample Incubation: Add standards of known concentrations and experimental samples to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB).

-

Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

-

References

- 1. hsCRP reduced by GLP-1RA in patients with T2DM - - PACE-CME [pace-cme.org]

- 2. The Effects of Semaglutide on Inflammation and Immune Activation in HIV-associated Lipohypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of semaglutide on high-sensitivity C-reactive protein: exploratory patient-level analyses of SUSTAIN and PIONEER randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis [frontiersin.org]

- 5. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GLP-1 alleviates NLRP3 inflammasome-dependent inflammation in perivascular adipose tissue by inhibiting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLP-1RAs inhibit the activation of the NLRP3 inflammasome signaling pathway to regulate mouse renal podocyte pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semaglutide Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sochob.cl [sochob.cl]

- 14. habcentral.habcommunity.com [habcentral.habcommunity.com]

Semaglutide Acetate and Cardiovascular Risk Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a significant therapeutic agent for type 2 diabetes and obesity.[1] Beyond its primary metabolic effects, a substantial body of evidence has demonstrated its profound impact on cardiovascular risk factors. This technical guide provides an in-depth overview of the basic research on semaglutide acetate, focusing on its mechanism of action, its effects on key cardiovascular risk factors, and the experimental protocols used to elucidate these effects. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Semaglutide is a GLP-1 analogue with 94% amino acid homology to human GLP-1.[2] Its primary mechanism of action is the selective binding to and activation of the GLP-1 receptor (GLP-1R).[1][3] The GLP-1R is a G protein-coupled receptor found in various tissues, including pancreatic β-cells, the brain, and the cardiovascular system.[4][5] Activation of the GLP-1R initiates a cascade of intracellular signaling events that are central to its therapeutic effects.

GLP-1 Receptor Signaling Pathway

Upon binding of semaglutide, the GLP-1 receptor undergoes a conformational change, leading to the activation of G-proteins, primarily the Gαs subunit.[6][7] This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[7] These downstream effectors mediate the various physiological responses to semaglutide, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[5][8]

Effects on Cardiovascular Risk Factors

Semaglutide exerts beneficial effects on a multitude of cardiovascular risk factors through various mechanisms, some of which may be independent of its glucose-lowering and weight-loss effects.[5][9]

Blood Pressure and Lipid Profile

Clinical studies have consistently shown that semaglutide treatment leads to significant reductions in both systolic and diastolic blood pressure.[8][10] Furthermore, it improves lipid profiles by lowering levels of total cholesterol, LDL cholesterol, and triglycerides.[3][11][12] Some studies have also reported an increase in HDL cholesterol.[12] These effects are thought to be mediated by weight loss, as well as potentially direct effects on lipid metabolism and vascular tone.[8][12]

Inflammation

Chronic inflammation is a key driver in the development and progression of atherosclerosis.[13] Semaglutide has demonstrated potent anti-inflammatory effects.[13][14] Meta-analyses of randomized clinical trials have shown that semaglutide therapy is associated with a significant reduction in C-reactive protein (CRP) levels compared to placebo.[13][14] This anti-inflammatory effect is observed early, prior to major weight loss, and even in individuals who do not lose a significant amount of weight, suggesting a direct mechanism.[15]

Atherosclerosis

By improving lipid profiles, reducing inflammation, and lowering blood pressure, semaglutide has a favorable impact on the process of atherosclerosis.[16][17] Preclinical studies in atheroprone mouse models have shown that semaglutide treatment reduces vascular remodeling and the expression of pro-inflammatory markers in blood vessels.[18] In human studies, semaglutide has been shown to reduce the carotid intima-media thickness (cIMT), a surrogate marker for subclinical atherosclerosis.[16][19]

Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide and impaired vasodilation. Studies have suggested that GLP-1 receptor agonists, including semaglutide, can improve endothelial function.[20][21] A clinical study in patients with type 1 diabetes showed that a 12-week course of semaglutide significantly improved flow-mediated dilation (FMD), a measure of endothelial function.[20]

References

- 1. Semaglutide - Wikipedia [en.wikipedia.org]

- 2. Cardiovascular Implications of Semaglutide in Obesity Management: Redefining Cardiovascular Health Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. innoprot.com [innoprot.com]

- 5. Semaglutide in Cardiometabolic Diseases: SELECTing the Target Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axxam.com [axxam.com]

- 7. caymanchem.com [caymanchem.com]

- 8. puremedicalspa.us [puremedicalspa.us]

- 9. cardiovascularnews.com [cardiovascularnews.com]

- 10. Effects of semaglutide on cardiovascular risk factors and eating behaviors in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Does Semaglutide Reduce Inflammation? | MDedge [mdedge.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Original Article [sciencehub.novonordisk.com]

- 19. Effect of Semaglutide on Subclinical Atherosclerosis and Cardiometabolic Compensation: A Real-World Study in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effect of Additional Treatment with Empagliflozin or Semaglutide on Endothelial Function and Arterial Stiffness in Subjects with Type 1 Diabetes Mellitus—ENDIS Study | MDPI [mdpi.com]

- 21. Analyse the Effect of Semaglutide on Vascular Structure and Function in Patients With Early Type 2 Diabetes | Clinical Research Trial Listing [centerwatch.com]

Methodological & Application

Application Notes and Protocols for Semaglutide Acetate in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Semaglutide, a potent and long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has demonstrated significant therapeutic effects in the management of type 2 diabetes and obesity.[1][2] Its mechanism of action extends beyond glycemic control, with emerging evidence suggesting roles in cellular regeneration, neuroprotection, and ameliorating conditions like non-alcoholic fatty liver disease (NAFLD).[2][3][4] These diverse effects are mediated through the activation of various intracellular signaling pathways upon binding to the GLP-1R.[5][6] This document provides detailed experimental protocols for utilizing semaglutide acetate in cell culture studies to investigate its cellular and molecular effects.

Data Presentation

Table 1: Effects of Semaglutide on Cell Viability and Proliferation

| Cell Line | Semaglutide Concentration(s) | Treatment Duration | Assay | Key Findings | Reference(s) |

| NHDF, HREC | 11.25, 25.5, 45 pg/mL | 24 h | MTT | Significantly increased cell viability at all concentrations. | [3][7] |

| AC16 | 1.25, 2.5, 5, 10 mmol/L | 24, 48, 72 h | CCK-8 | Increased cell viability under hypoxia/reoxygenation conditions, optimal at 5 mmol/L for 48h. | [8] |

| SH-SY5Y | 1, 10, 100 nM | 24 h | MTT | Reversed 6-OHDA-induced loss of cell viability, with 10 and 100 nM being most effective. | [4] |

Table 2: Effects of Semaglutide on Cellular Processes and Signaling

| Cell Line | Semaglutide Concentration(s) | Treatment Duration | Cellular Process/Signaling Pathway | Key Findings | Reference(s) |

| AML12 & RAW264.7 (co-culture) | 60, 140 nM | 24 h | Hepatocyte Steatosis & Inflammation (IRE1α-XBP1-C/EBPα pathway) | Ameliorated hepatocyte steatosis and attenuated inflammation. Significantly reduced protein and gene expression of the IRE1α-XBP1-C/EBPα pathway in macrophages. | [1][2] |